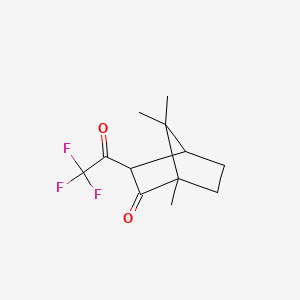

(-)-3-(Trifluoroacetyl)camphor

Description

Significance of Chiral Camphor (B46023) Derivatives in Modern Chemistry

Camphor, a readily available and inexpensive natural product, exists in two enantiomeric forms, (+)-camphor and (-)-camphor. iupac.orgingentaconnect.com Its rigid bicyclic structure and inherent chirality make it a valuable starting material for the synthesis of a wide array of chiral molecules. iupac.orgresearchgate.net In organic synthesis, controlling the three-dimensional arrangement of atoms, or stereochemistry, is crucial, as different stereoisomers of a molecule can exhibit vastly different biological activities.

Chiral camphor derivatives are widely employed as chiral auxiliaries, which are chiral molecules temporarily incorporated into a synthetic route to guide the formation of a desired stereoisomer. iupac.orggoogle.com These auxiliaries, after directing the stereoselective transformation, can be cleaved and recovered. The conformational rigidity of the camphor skeleton is a key attribute, providing a well-defined steric environment that influences the approach of reagents to a reactive center. iupac.org This has led to the development of numerous camphor-based reagents and catalysts for asymmetric synthesis, a field focused on the selective production of a single enantiomer of a chiral product. iupac.orgrsc.org The functionalization of camphor at various positions (C-3, C-5, C-8, C-9, and C-10) allows for the creation of a diverse range of derivatives with tailored properties for specific synthetic applications. ingentaconnect.com

Overview of the Trifluoroacetyl Group's Influence on Molecular Properties and Reactivity

The trifluoroacetyl (TFA) group, -C(O)CF3, significantly impacts the properties and reactivity of the molecules to which it is attached. The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing effect, which has several important consequences.

Firstly, the trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon to which it is attached, making it more susceptible to nucleophilic attack. nih.gov This increased reactivity is a key feature in many of its applications. Secondly, the presence of the trifluoromethyl (CF3) group can alter the physical properties of a molecule, such as its solubility and volatility. cymitquimica.comnih.gov For instance, the trifluoroacetyl group's polar nature can increase solubility in polar organic solvents. cymitquimica.com

Furthermore, the trifluoroacetyl group can be used as a protecting group in organic synthesis. It can be introduced to protect sensitive functional groups, such as amines and hydroxyls, during a reaction sequence and can often be removed under mild conditions. bath.ac.ukresearchgate.netacs.org The stability of the trifluoroacetyl group to certain reagents while being labile to others makes it a versatile tool for chemists. nih.gov In the context of camphor, the introduction of a trifluoroacetyl group at the C-3 position creates a molecule with a unique combination of chirality and enhanced reactivity.

Historical Context of (-)-3-(Trifluoroacetyl)camphor Discovery and Early Research

The study of camphor and its derivatives has a long history in organic chemistry. iupac.org Early research focused on understanding its structure and reactivity, leading to the discovery of various rearrangements and functionalization reactions. researchgate.net The development of methods to selectively modify the camphor framework laid the groundwork for its use in asymmetric synthesis.

The synthesis of acylated camphor derivatives, including those with a trifluoroacetyl group, was a logical extension of this early work. The reaction of camphor enolates with acylating agents provided a route to 3-acylcamphor derivatives. While the precise first synthesis of this compound is not detailed in the provided search results, the general reactivity of the C-3 position of camphor has been known for a considerable time. researchgate.net Early investigations into such compounds were likely driven by the desire to create new chiral ligands for metal-catalyzed reactions and to study the effect of the electron-withdrawing trifluoroacetyl group on the properties of the camphor system. The commercial availability of both enantiomers of 3-(trifluoroacetyl)camphor indicates a history of research and demand for these specialized reagents in academic and industrial laboratories. amerigoscientific.comsigmaaldrich.comsigmaaldrich.comkrackeler.comoakwoodchemical.com

Interactive Data Table: Physicochemical Properties of (+)-3-(Trifluoroacetyl)camphor

| Property | Value | Reference |

| Molecular Formula | C12H15F3O2 | cymitquimica.comamerigoscientific.comoakwoodchemical.comsigmaaldrich.com |

| Molecular Weight | 248.24 g/mol | amerigoscientific.comsigmaaldrich.comsigmaaldrich.com |

| Appearance | Liquid | sigmaaldrich.comsigmaaldrich.com |

| Density | 1.172 g/mL at 25 °C | sigmaaldrich.comsigmaaldrich.comkrackeler.comsigmaaldrich.com |

| Boiling Point | 100-101 °C at 16 mmHg | sigmaaldrich.comkrackeler.comsigmaaldrich.com |

| Refractive Index | n20/D 1.451 | sigmaaldrich.comsigmaaldrich.comkrackeler.comsigmaaldrich.com |

| Optical Activity | [α]19/D +148° (c = 2.3 in methylene (B1212753) chloride) | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 51800-98-7 | cymitquimica.comamerigoscientific.comkrackeler.comoakwoodchemical.comsigmaaldrich.com |

Structure

3D Structure

Properties

CAS No. |

207742-84-5 |

|---|---|

Molecular Formula |

C12H15F3O2 |

Molecular Weight |

248.24 g/mol |

IUPAC Name |

(1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one |

InChI |

InChI=1S/C12H15F3O2/c1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15/h6-7H,4-5H2,1-3H3/t6-,7?,11+/m0/s1 |

InChI Key |

ISLOIHOAZDSEAJ-NSMOOJLNSA-N |

SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C(C2=O)C(=O)C(F)(F)F |

Canonical SMILES |

CC1(C2CCC1(C(=O)C2C(=O)C(F)(F)F)C)C |

Other CAS No. |

51800-98-7 |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Advanced Strategies for the Preparation of (-)-3-(Trifluoroacetyl)camphor

Alternative Trifluoroacetylation Reagents and Their Efficacy

The introduction of a trifluoroacetyl group onto the camphor (B46023) skeleton can be achieved through several pathways. The selection of the reagent is critical as it directly influences the reaction mechanism and the propensity for unwanted side reactions, such as carbocationic rearrangements. guidechem.com

A common method for the C-acylation of ketones like camphor involves the use of trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a strong acid catalyst, such as trifluoromethanesulfonic acid (TfOH). guidechem.com In this system, acyl trifluoroacetate (B77799), generated in situ, acts as the potent acylating species. guidechem.com However, the strongly acidic conditions required for this transformation can lead to skeletal rearrangements of the camphor framework. guidechem.com

To circumvent these issues, alternative reagents and conditions have been explored. Under classical Claisen condensation conditions, camphor can react with carboxylic acid esters or chlorides in the presence of a strong base to yield the desired 1,3-diketones without the issue of carbocationic rearrangement. guidechem.com Another approach utilizes trifluoroacetyl benzoates, which can act as effective trifluoroacetylating agents. guidechem.com More novel methods include radical trifluoroacetylation, which has been demonstrated on alkenes using TFAA under photoredox conditions, presenting a potential, though less conventional, pathway that avoids carbocationic intermediates. cookechem.com

Table 1: Comparison of Trifluoroacetylation Reagents for Camphor

| Reagent System | Conditions | Mechanism | Efficacy & Remarks |

|---|---|---|---|

| TFAA / TfOH | Strongly acidic | Electrophilic Acylation | Effective, but high risk of carbocationic rearrangements (Wagner-Meerwein, Nametkin) and potential racemization. guidechem.com |

| R-COCF₃ / Base (e.g., NaH, LDA) | Basic | Claisen Condensation | Avoids carbocationic intermediates, preserving the stereochemistry of the camphor scaffold. guidechem.comresearchgate.net |

| Trifluoroacetyl Benzoate | Acidic | Electrophilic Acylation | Acts as a trifluoroacetylating agent, though rearrangement can still be a competing pathway depending on conditions. guidechem.com |

Fundamental Mechanistic Insights into Trifluoroacetylation Pathways

Understanding the mechanistic steps involved in the trifluoroacetylation of camphor is crucial for optimizing reaction conditions and ensuring the formation of the desired product while maintaining its stereochemical purity.

Enolization of Camphor and Enolate Intermediate Formation

The initial and rate-determining step in the acid-catalyzed acylation of camphor is the formation of its enol or enolate form. guidechem.com In the presence of a strong acid like trifluoromethanesulfonic acid (TfOH), the camphor carbonyl oxygen is protonated. guidechem.comresearchgate.net This protonation increases the acidity of the α-protons at the C3 position, facilitating their removal and the subsequent formation of a nucleophilic enol intermediate. Under basic conditions, a strong base directly abstracts an α-proton to form the corresponding enolate. guidechem.com

Electrophilic Attack by Trifluoroacetyl Species

Once the nucleophilic enol or enolate of camphor is formed, it readily attacks a suitable electrophilic trifluoroacetyl source. guidechem.com In the TfOH/TFAA system, the electrophile is a highly reactive species, such as acyl trifluoroacetate. guidechem.com The enol's C=C double bond attacks the electrophilic carbonyl carbon of the trifluoroacetyl group, leading to the formation of a C-C bond at the C3 position of the camphor molecule.

Role of the Trifluoroacetyl Group in Intermediate Stabilization

The powerful electron-withdrawing nature of the trifluoromethyl group is key to the reaction's success. Once the trifluoroacetyl group is attached at the C3 position, it significantly increases the acidity of the remaining proton at C3. The resulting β-dicarbonyl structure can form a highly stable, resonance-delocalized enolate ion. This thermodynamic stability helps to drive the reaction equilibrium toward the formation of the final 3-(trifluoroacetyl)camphor product. Furthermore, the use of certain solvent systems, such as ionic liquids, has been shown to stabilize charged intermediates in related syntheses, which could potentially enhance reaction yields. sigmaaldrich.com

Strategies for Minimizing Carbocationic Rearrangements and Stereochemical Preservation

A significant challenge in the acid-catalyzed synthesis of camphor derivatives is the molecule's susceptibility to carbocationic rearrangements, including the Wagner-Meerwein and Nametkin rearrangements. guidechem.com These rearrangements are triggered by the formation of a carbocation intermediate and lead to a loss of stereochemical integrity and the formation of various structural isomers, such as derivatives of fenchone (B1672492) or isoborneol. guidechem.com

Preserving the stereochemistry of the bicyclic camphor framework is paramount. The primary strategy to achieve this is to employ reaction conditions that avoid the formation of carbocationic intermediates altogether.

Table 2: Strategies for Stereochemical Preservation

| Strategy | Underlying Principle | Example Reagents | Outcome |

|---|---|---|---|

| Base-Mediated Synthesis | The reaction proceeds via a nucleophilic enolate attacking an acylating agent, bypassing carbocation formation. guidechem.com | Sodium hydride (NaH), Lithium diisopropylamide (LDA) with a trifluoroacetyl ester or chloride. | Stereochemical integrity is preserved; no Wagner-Meerwein or other rearrangements are observed. guidechem.comresearchgate.net |

Derivatization and Further Functionalization Strategies

The 1,3-dicarbonyl moiety of this compound is a versatile functional group that serves as a precursor for a variety of derivatives. The acidic proton situated between the two carbonyls can be readily removed to generate a stable enolate, which can participate in further carbon-carbon bond-forming reactions.

A prominent application of this structural motif is in the formation of metal chelates. The β-diketone acts as a bidentate ligand, readily coordinating with metal ions. For instance, the corresponding (+)-enantiomer is used to form lanthanide complexes, such as Tris[3-(trifluoromethylhydroxymethylene)-d-camphorato], europium(III) derivative. These chiral complexes are widely employed as NMR shift reagents to determine the enantiomeric purity of other chiral molecules.

Furthermore, the two distinct carbonyl groups can be selectively targeted for further transformations. Condensation reactions with bifunctional reagents like hydrazines or hydroxylamines can be used to construct heterocyclic systems, such as pyrazoles and isoxazoles, appended to the chiral camphor scaffold.

Selective Transformation of the Trifluoroacetyl Moiety

The trifluoroacetyl group within this compound serves as a reactive handle for selective chemical transformations. One notable transformation is its removal to facilitate the formation of a carbon-carbon double bond, a process known as detrifluoroacetylative olefination. purdue.edu This method provides an efficient route for the α-methylenation of carbonyl compounds. nih.gov

Research has demonstrated that substrates containing a 4,4,4-trifluoromethyl-1,3-butanedione moiety, including 3-(trifluoroacetyl)camphor, can be converted into their corresponding olefins in excellent yields. purdue.edu The reaction typically proceeds by heating a solution of the trifluoroacetylated substrate in benzene (B151609) with potassium carbonate (K₂CO₃) and paraformaldehyde. purdue.edu The mild conditions of this transformation are crucial for achieving high isolated yields, as the resulting enone products can be sensitive and prone to polymerization. purdue.edu

The general procedure for this transformation involves adding potassium carbonate, 18-crown-6, and paraformaldehyde to a solution of 3-(trifluoroacetyl)camphor in benzene. purdue.edu The mixture is then heated, leading to the formation of the desired olefin product. purdue.edu This method has been successfully applied to a variety of ketones, lactams, and lactones. nih.gov

Table 1: Detrifluoroacetylative Olefination of Various Ketones

| Substrate | Product | Yield (%) |

|---|---|---|

| 3-(Trifluoroacetyl)camphor | Methylene (B1212753) camphor | Excellent |

| Trifluoroacetylated R-thujone | Methylene R-thujone | Good to High |

| Trifluoroacetylated Tropinone Derivative | Diolefinated Tropinone | - |

| Trifluoroacetylated Sclareolide (B1681565) Derivative | Methylene Sclareolide Derivative | 65 |

Data sourced from multiple examples within the study. purdue.edu

Facile Release of Trifluoroacetate for Olefination Reactions

The efficiency of the olefination reaction described above is largely attributed to the facile release of the trifluoroacetate anion as a leaving group. purdue.edu This process is mechanistically favored compared to the release of other groups, such as formate, in similar reactions like deformylative methylenations. purdue.edu While the installation of a carboxylate group at the α-position of a carbonyl can be challenging and the resulting intermediate unstable, the use of a trifluoroacetyl group provides a stable precursor that readily undergoes elimination. purdue.edu

The inspiration for this approach stems from the understanding that trifluoroacetate is a better leaving group than formate. purdue.edu The reaction is typically promoted by a base, with potassium carbonate (K₂CO₃) often providing superior conversions and being easily removable through an aqueous workup. purdue.edu The process is effective even for substrates with significant steric hindrance near the carbonyl group, a situation where other methods may be less efficient. purdue.edunih.gov

A direct comparison between detrifluoroacetylative olefination and deformylative olefination for sterically hindered substrates highlights the superiority of the former. purdue.edu For instance, in the synthesis of a sclareolide derivative, the olefination via trifluoroacetate release resulted in a 65% isolated yield, which was more than double the yield obtained through the release of a formyl group. purdue.edu Similarly, the methodology has been successfully applied to the natural product (-)-eburnamonine, where the carbonyl group is situated near bulky functional groups. nih.gov The utility of this process was further demonstrated with R-thujone, where no epimerization of the α-stereocenter was observed, underscoring the mildness and selectivity of the reaction conditions. purdue.edu

Applications in Asymmetric Organic Synthesis and Catalysis

Utilization as a Chiral Auxiliary in Enantioselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. The inherent chirality of the camphor (B46023) backbone in (-)-3-(Trifluoroacetyl)camphor allows it to effectively control the stereochemical outcome of various reactions.

The rigid structure of the camphor framework provides a well-defined steric environment, enabling high levels of diastereoselectivity in reactions such as aldol (B89426) additions, Diels-Alder reactions, and alkylations. For instance, camphor-derived auxiliaries have been instrumental in controlling the stereochemistry of Mannich reactions to produce enantiomerically pure 2,3-diamino acids with high diastereomeric ratios (dr: >99:1). nih.gov The auxiliary can be subsequently cleaved to yield the desired enantiomerically enriched product. This approach has been successfully applied in the synthesis of complex molecules, including natural products and pharmaceuticals.

Chiral Organocatalysis and Metal-Catalyzed Asymmetric Reactions

In addition to its role as a stoichiometric chiral auxiliary, this compound and its derivatives can be employed as catalysts in a variety of asymmetric transformations.

Chiral ketones derived from camphor can be used to generate chiral dioxiranes in situ, which are powerful oxidizing agents for the asymmetric epoxidation of olefins. nih.govorganic-chemistry.orgnih.gov While fructose-derived ketones have shown high efficiency for trans- and trisubstituted olefins, other chiral ketones have been developed to address different classes of olefins. nih.govnih.gov For example, certain oxazolidinone-bearing ketones are effective for the epoxidation of conjugated aromatic cis-olefins and other challenging substrates. nih.govresearchgate.net The enantioselectivity of these reactions is often high, with enantiomeric excesses (ee) reaching up to 93% for certain fluoroolefins. nih.gov The stereochemical outcome is influenced by the steric and electronic properties of both the olefin substrate and the ketone catalyst, with proposed transition states often involving spiro or planar geometries to minimize steric interactions and maximize stabilizing orbital interactions. nih.govnih.gov

Table 1: Asymmetric Epoxidation of Various Olefins Using Chiral Ketone Catalysts

| Olefin Type | Chiral Ketone Type | Achieved Enantiomeric Excess (ee) | Reference |

| Fluoroolefins | Fructose-derived | Up to 93% | nih.gov |

| trans- and trisubstituted olefins | Fructose-derived | Highly effective | nih.govnih.gov |

| cis-Olefins | Oxazolidinone-bearing | Up to 91% | organic-chemistry.org |

| 1,1-disubstituted terminal olefins | Lactam ketone | Up to 88% | nih.govresearchgate.net |

The β-diketonate functionality of this compound makes it an excellent ligand for coordinating with metal ions. Copper(I) complexes bearing chiral ligands derived from camphor have been utilized as catalysts in the asymmetric cyclopropanation of olefins with diazoacetates. nih.gov These reactions proceed with notable enantioselectivity, affording chiral cyclopropanes, which are valuable synthetic intermediates. For instance, a menthopyrazole-based ligand in a copper(I) catalyzed cyclopropanation of styrene (B11656) with ethyl diazoacetate resulted in enantiomeric excesses of up to 69%. nih.gov The development of protein-based metal ligands has also shown promise, with copper complexes exhibiting excellent diastereoselectivity in cyclopropanation reactions. researchgate.net

The field of organocatalysis continues to expand, and camphor-derived structures are being explored for new applications. While specific examples for aziridination using this compound were not detailed in the provided search results, the general utility of camphor-based organocatalysts suggests potential in this area. nih.gov For example, bifunctional quaternary ammonium (B1175870) salt phase-transfer organocatalysts derived from camphor have been synthesized and evaluated in electrophilic heterofunctionalizations of β-keto esters, albeit with low to moderate enantioselectivities in some cases. nih.gov

Methodologies for the Preparation of Enantiomerically Pure Products

The ultimate goal of asymmetric synthesis is the preparation of enantiomerically pure compounds. sci-hub.sersc.org this compound and its derivatives serve as valuable tools in achieving this goal through various strategies. These include the use of the camphor derivative as a chiral auxiliary that can be removed after a diastereoselective reaction, or as a chiral catalyst that can generate large quantities of an enantiomerically enriched product from a small amount of the catalyst. The synthesis of enantiomerically pure compounds is crucial in many fields, particularly in the pharmaceutical industry, where the two enantiomers of a chiral drug can have vastly different biological activities.

Coordination Chemistry and Chiroptical Material Science

Design and Synthesis of Chiral Metal Complexes

The unique structural features of (-)-3-(Trifluoroacetyl)camphor, particularly its chirality and the strong coordinating ability of the β-diketone moiety, make it an exceptional ligand for the synthesis of chiral metal complexes, especially with lanthanide ions.

Ligand Role in Chiral Lanthanide Coordination Chemistry (Europium(III), Dysprosium(III))

This compound, often abbreviated as tfc, serves as a chiral ligand in the coordination chemistry of lanthanides like Europium(III) and Dysprosium(III). acs.org The trifluoroacetyl group enhances the acidity of the β-diketone protons, facilitating the formation of stable metal chelates. The camphor (B46023) backbone provides a rigid and well-defined chiral environment around the metal ion. This is crucial for inducing and controlling the chiroptical properties of the resulting complexes. acs.org

The synthesis of these complexes typically involves the reaction of a lanthanide salt, such as EuCl₃ or DyCl₃, with the deprotonated form of this compound. The resulting complexes, often with the general formula [Ln(tfc)₃], can exhibit high coordination numbers, which is characteristic of lanthanide ions. fordham.edunih.gov These complexes are of significant interest due to their potential applications in areas such as circularly polarized luminescence and as chiral shift reagents in NMR spectroscopy. acs.org

Control of Enantiomeric Purity in Lanthanide Complexes (e.g., Λ-Dy vs. Δ-Dy)

The inherent chirality of this compound plays a direct role in controlling the enantiomeric purity of the resulting lanthanide complexes. When three bidentate ligands like tfc coordinate to an octahedral metal center, two possible helical arrangements, designated as Λ (lambda) and Δ (delta), can be formed. The stereochemistry of the camphor framework preferentially directs the coordination of the ligands, leading to a diastereomeric excess of one isomer over the other.

For instance, in the synthesis of dysprosium complexes, the use of the (-) enantiomer of 3-(trifluoroacetyl)camphor can favor the formation of the Λ-Dy isomer over the Δ-Dy isomer. This control over the absolute configuration at the metal center is paramount for applications that rely on specific chiroptical responses. The enantiomeric purity of these complexes is a critical factor for their use in circularly polarized luminescence (CPL) and other stereoselective applications.

A typical procedure to synthesize enantiomerically pure lanthanide complexes involves reacting a lanthanide chloride (like DyCl₃·6H₂O or EuCl₃) with the chiral ligand and another ancillary ligand in a specific molar ratio, often in the presence of a base like piperidine (B6355638) to facilitate deprotonation and complex formation.

Structural Elucidation of Chiral Metal Chelates

In addition to X-ray crystallography, spectroscopic methods are crucial for characterizing these complexes in solution. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when using chiral shift reagents, can provide insights into the enantiomeric purity and the solution-state structure of the complexes. acs.orgharvard.eduharvard.edu Other techniques like infrared (IR) spectroscopy help to confirm the coordination of the β-diketone to the metal ion, while elemental analysis provides information on the stoichiometry of the complex. fordham.edumdpi.com The structural elucidation of the parent camphor molecule itself relies on the analysis of its chemical reactions and derivatives to determine its bicyclic nature and the position of functional groups. slideshare.net

Advanced Chiroptical Properties and Phenomena

The chirality imparted by the this compound ligand to metal complexes gives rise to unique interactions with polarized light, leading to advanced chiroptical phenomena.

Circularly Polarized Luminescence (CPL) Studies

Circularly Polarized Luminescence (CPL) is an emission phenomenon where a chiral luminophore emits left and right circularly polarized light with different intensities. Lanthanide complexes containing this compound are particularly well-suited for CPL studies due to the sharp emission lines of the lanthanide ions and the strong chirality induced by the ligand. acs.orgchemrxiv.org

The CPL activity of these complexes provides valuable information about the chiral environment in their excited states. jascoinc.com The dissymmetry factor, glum, is a measure of the CPL intensity and is defined as 2(IL - IR)/(IL + IR), where IL and IR are the intensities of left and right circularly polarized emission, respectively. chemrxiv.org Europium(III) complexes with ligands derived from camphor have been shown to exhibit significant CPL activity. acs.org

Table 1: Representative CPL Data for Lanthanide Complexes

| Complex Type | Transition | glum value | Reference |

| Europium(III) with chiral camphor-based ligands | ⁵D₀ → ⁷F₁ | up to ±0.2 | chemrxiv.org |

| Anionic Europium(III) complex TEA+[Eu(+tfc)₄]⁻ | ⁵D₀ → ⁷F₁ | up to 1.54 | chemrxiv.org |

| Neutral Europium(III) complex [Eu(+tfc)₃] | ⁵D₀ → ⁷F₁ | -0.78 | chemrxiv.org |

This table is for illustrative purposes and the values are representative of the class of compounds.

Another approach focuses on the nature of the counter-ion in anionic complexes. For instance, in heterobimetallic Eu(III) complexes with the general formula M⁺[Eu((+)-tfc)₄]⁻, where M is an alkali metal cation (Cs, Rb, K, Na), the CPL activity was found to be dependent on the size of the cation. rsc.org The cesium derivative, in particular, exhibited a remarkably high luminescence dissymmetry value and a high quantum yield. rsc.org The formation of self-assembled chiral nanostructures from these complexes can also lead to enhanced CPL in both solution and solid films. rsc.org The design of the ligand itself, such as creating regioisomeric bis(camphor)-bipyridine ligands, can lead to an inversion of the CPL sign, offering a novel way to switch chiroptical properties. chemrxiv.org

Table 2: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| This compound | (1S,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoroacetyl)bicyclo[2.2.1]heptan-2-one |

| EuCl₃ | Europium(III) chloride |

| DyCl₃ | Dysprosium(III) chloride |

| tfc | 3-trifluoroacetylcamphorate |

| [Ln(tfc)₃] | Tris[3-(trifluoroacetyl)camphorato]lanthanide(III) |

| Λ-Dy | Lambda enantiomer of a dysprosium complex |

| Δ-Dy | Delta enantiomer of a dysprosium complex |

| Piperidine | Piperidine |

| Eu(III) | Europium(III) ion |

| Dy(III) | Dysprosium(III) ion |

| M⁺[Eu((+)-tfc)₄]⁻ | Alkali metal salt of tetrakis[3-(trifluoroacetyl)-(+)-camphorato]europate(III) |

| Cs⁺ | Cesium ion |

| Rb⁺ | Rubidium ion |

| K⁺ | Potassium ion |

| Na⁺ | Sodium ion |

| TEA⁺[Eu(+tfc)₄]⁻ | Tetraethylammonium tetrakis[3-(trifluoroacetyl)-(+)-camphorato]europate(III) |

| [Eu(+tfc)₃] | Tris[3-(trifluoroacetyl)-(+)-camphorato]europium(III) |

Influence of Electronic Structure on CPL Activity

The electronic structure of ligands coordinated to lanthanide ions plays a pivotal role in the resulting circularly polarized luminescence (CPL) activity. In complexes containing ligands like this compound, the modulation of the electronic environment directly impacts the efficiency and intensity of the CPL.

Furthermore, the steric and electronic properties of substituents on the camphor framework can induce structural distortions in the coordination sphere of the metal ion. These distortions can alter the direction of the transition electric dipole moments, which are directly related to the magnitude of the CPL intensity. researchgate.net For instance, increasing the steric bulk of the substituent on the chiral ligand can lead to a more distorted structure of the β-diketonate coordination, resulting in enhanced CPL properties. researchgate.net

| Ligand Feature | Influence on Electronic Structure | Impact on CPL Activity | Reference |

| Trifluoroacetyl Group | Enhances electron-withdrawing properties | Modulates ligand-to-metal charge transfer (LMCT) states | |

| Bulky Substituents | Induces steric hindrance and structural distortion | Changes the direction of transition electric dipole moments | researchgate.net |

| Molecular Integration | Suppresses energy quenching from the emissive ion | Leads to higher emission quantum yields | acs.org |

CPL in Lanthanide Aggregates and Coordination Polymers

The assembly of individual chiral lanthanide complexes into larger aggregates and coordination polymers has been shown to be an effective strategy for amplifying CPL activity. The formation of these supramolecular structures can lead to a more rigid and ordered chiral environment around the emissive lanthanide center.

For example, the spiral polymerization of a Europium(III) complex with 3-trifluoroacetyl camphorate has been demonstrated to significantly increase the emission quantum yield compared to its mononuclear counterpart. acs.org This enhancement is attributed to the tight packing and rigid helical structure of the coordination polymer, which improves the photosensitized efficiency and the internal emission quantum yield of the Eu(III) ion. acs.org

Coordination polymers of Eu(III) with various fluorinated camphorate derivatives, including (+)-3-(trifluoroacetyl)camphorate, have been synthesized to study the relationship between their structure and CPL properties. researchgate.net The controlled steric hindrance of the chiral ligands in these polymers is a key factor in enhancing their CPL dissymmetry factors (gCPL). researchgate.net These materials often exhibit high thermal stability, making them promising for applications in advanced photonic materials. acs.orgresearchgate.net

| Polymer System | Key Structural Feature | Photophysical Property | gCPL Value | Reference |

| [Eu(tfc)₃(dpbp)]n | Rigid spiral-type chiral polymer | Strong luminescence (Φtot = 30%) | 0.16 | acs.org |

| [Eu(+tfc)₃(p-dpeb)]n | Small distorted structure | - | -0.05 | researchgate.net |

| [Eu(+pfc)₃(p-dpeb)]n | - | - | -0.10 | researchgate.net |

| [Eu(+hfc)₃(p-dpeb)]n | Large distorted structure | - | -0.22 | researchgate.net |

Magneto-Chiral Anisotropy (MChA) Investigations

Magneto-chiral anisotropy (MChA) is a phenomenon that arises from the interplay between chirality and a magnetic field in a material. nih.gov This effect can manifest as a differential interaction with left and right circularly polarized light or as nonreciprocal charge transport. nih.gov Chiral molecules, such as this compound, are essential building blocks for creating materials that exhibit MChA.

The enantiomeric purity of this compound is critical for its application in MChA studies. When incorporated into paramagnetic metal complexes, particularly with lanthanide ions, the resulting chiral magnetic system can display significant MChA effects. The versatility of coordination chemistry allows for the systematic design of such systems, enabling researchers to investigate the microscopic origins of MChA. nih.gov These fundamental studies are crucial for advancing the development of new technologies based on this effect. nih.gov

Development of Fluorescent Probes and Advanced Photonic Materials

The unique structural and electronic features of this compound make it a valuable precursor for the development of fluorescent probes and advanced photonic materials.

The trifluoroacetyl group can act as a reactive site for detecting specific analytes. For instance, fluorescent probes incorporating a trifluoroacetyl unit have been designed for the detection of volatile organic amines. rsc.org While not directly using this compound, this demonstrates the principle that the trifluoroacetyl moiety can be a key component in sensor design. Similarly, derivatives of camphor have been utilized to create "turn-on" fluorescent probes for metal ions like Fe²⁺. nih.gov These probes show high sensitivity and selectivity, with applications in biological imaging. nih.gov

In the realm of advanced photonic materials, the primary application of this compound is in the creation of chiral lanthanide complexes with strong CPL. acs.org These materials are of great interest for potential applications in 3D displays, security inks, and spintronics. researchgate.net The ability to form robust and highly luminescent coordination polymers from this ligand further enhances its utility in creating functional photonic devices. acs.orgresearchgate.net The development of such materials relies on the fundamental understanding of how the ligand structure controls the chiroptical properties of the final assembly. advancedsciencenews.com

Spectroscopic Applications in Stereochemical Analysis

Chiral Nuclear Magnetic Resonance (NMR) Shift Reagents Based on (-)-3-(Trifluoroacetyl)camphor Complexes

Complexes of this compound with lanthanide metals have emerged as highly effective chiral shift reagents (CSRs) in NMR spectroscopy. These reagents temporarily bind to analyte molecules, inducing significant changes in the chemical shifts of the analyte's protons. This interaction is stereospecific, leading to the resolution of signals for enantiomers and allowing for the determination of enantiomeric purity.

Tris[3-(trifluoroacetyl)-d-camphorato]europium(III) as a Chiral Shift Reagent

Tris[3-(trifluoroacetyl)-d-camphorato]europium(III), often abbreviated as Eu(tfc)₃, is a prominent chiral shift reagent derived from this compound. fishersci.casigmaaldrich.comsigmaaldrich.comamericanelements.com The europium ion in the complex acts as a Lewis acid, coordinating to basic sites on substrate molecules. libretexts.org This interaction brings the paramagnetic europium ion into proximity with the substrate's protons, causing substantial shifts in their NMR signals, a phenomenon known as lanthanide-induced shift (LIS). libretexts.orgorganicchemistrydata.org

The magnitude of the induced shift is dependent on the distance and orientation of the protons relative to the paramagnetic metal center. fiveable.me Complexes of europium generally shift resonances to a lower field (downfield). chemistnotes.comslideshare.net This ability to spread out otherwise overlapping peaks in an NMR spectrum greatly simplifies spectral analysis. libretexts.orgnih.gov

Enantiomeric Discrimination and Resolution of Enantiotopic Resonances

The chiral environment created by the Eu(tfc)₃ complex is key to its ability to distinguish between enantiomers. libretexts.org When a racemic mixture of a chiral analyte is introduced, the two enantiomers form diastereomeric complexes with the chiral shift reagent. These diastereomeric complexes have different geometries and binding affinities, resulting in a differential shifting of the corresponding proton signals in the NMR spectrum. chemistnotes.comresearchgate.net This separation of signals for each enantiomer allows for the direct determination of enantiomeric excess (ee) by integrating the respective peaks. libretexts.orgorganicchemistrydata.org

The effectiveness of a chiral shift reagent is judged by its ability to induce large chemical shift differences (ΔΔδ) between the enantiotopic resonances. harvard.edu Eu(tfc)₃ has demonstrated its utility in resolving the signals of enantiomers in various compounds, making it a valuable tool for assessing optical purity. organicchemistrydata.orgharvard.edu

Substrate Scope and Interaction with Oxygen- and Nitrogen-Containing Compounds

Lanthanide shift reagents like Eu(tfc)₃ are most effective for molecules that possess a "hard" basic functional group capable of coordinating to the Lewis acidic metal center. libretexts.orgharvard.edu This includes a wide range of oxygen- and nitrogen-containing compounds such as alcohols, ketones, ethers, amines, and aldehydes. chemistnotes.com The strength of the interaction and the magnitude of the induced shift depend on the basicity of the functional group and its steric accessibility.

For instance, Eu(tfc)₃ has been successfully used to resolve the enantiomers of various organic molecules, including those with complex polycyclic structures. rsc.org It has also found application in resolving the spectra of optically active cations, such as tris(phenanthroline)ruthenium(II) dichloride, in non-polar solvents. rsc.org However, these reagents are generally not effective for "soft" bases, acids, or certain chelating agents. harvard.edu

Factors Influencing Enantiomeric Shift Differences

The magnitude of the enantiomeric shift difference (ΔΔδ) induced by chiral shift reagents is influenced by several experimental factors:

Solvent: The choice of solvent can significantly impact the interaction between the shift reagent and the substrate. fiveable.meharvard.edu Non-polar solvents are often preferred as polar solvents can compete with the analyte for coordination to the lanthanide ion. rsc.orgnih.gov

Concentration: The relative concentrations of the chiral shift reagent and the analyte are crucial. fiveable.mechemistnotes.comnih.gov Increasing the concentration of the shift reagent generally leads to larger induced shifts, but can also cause line broadening of the NMR signals. chemistnotes.comnih.gov The optimal ratio often needs to be determined empirically to maximize the resolution of enantiotopic resonances. harvard.edu

Temperature: Temperature can affect the equilibrium of the complexation between the shift reagent and the substrate, thereby influencing the observed shifts. fiveable.meharvard.edu Variable temperature NMR studies can provide insights into the dynamics of the interaction. acs.orgdtic.mil

| Factor | Influence on Enantiomeric Shift Difference (ΔΔδ) | Considerations |

|---|---|---|

| Solvent | Affects the solubility and coordination of the reagent and substrate. fiveable.meharvard.edu | Non-polar solvents are generally preferred to minimize competition for the lanthanide coordination site. rsc.orgnih.gov |

| Concentration | The magnitude of the induced shift is dependent on the reagent-to-substrate ratio. fiveable.mechemistnotes.comnih.gov | Higher concentrations can lead to larger shifts but also to signal broadening. chemistnotes.com Optimization is often required. harvard.edu |

| Temperature | Influences the kinetics and thermodynamics of the complex formation. fiveable.meharvard.edu | Can be varied to achieve optimal resolution and study the dynamics of the interaction. acs.orgdtic.mil |

Vibrational Circular Dichroism (VCD) Spectroscopy Studies

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. wikipedia.org This technique provides detailed three-dimensional structural information and is a powerful tool for determining the absolute configuration of chiral molecules in solution. wikipedia.orgresearchgate.net

Mechanistic and Computational Chemistry Studies

Theoretical Investigations of Reaction Pathways and Selectivity

Computational chemistry offers powerful tools for dissecting complex organic reaction mechanisms at a molecular level. For reactions involving structures similar to (-)-3-(Trifluoroacetyl)camphor, a variety of modern computational techniques are employed to explore thermodynamic and kinetic aspects.

Density Functional Theory (DFT) is a cornerstone of these investigations, used to map out potential energy surfaces (PES) for reaction pathways. researchgate.net By calculating the energies of reactants, transition states, and products, researchers can predict the most likely course of a reaction. For instance, in studies of reactions involving trifluoromethyl-containing heterocycles, DFT has been used to analyze the reactivity and selectivity, revealing that the ionic form of an oxazolone (B7731731) is the key reactive species rather than its dipolar counterpart. researchgate.net This type of analysis helps explain observed regioselectivity by comparing the energy of intermediates along different pathways. researchgate.net

Ab Initio Molecular Dynamics (AIMD) simulations provide a framework for understanding reaction selectivity, especially in cases where traditional transition state theory may not be sufficient. researchgate.net These simulations can reveal complex post-transition state dynamics, where a single transition state can lead to multiple products. researchgate.net By modeling the motion of atoms over time, AIMD can rationalize product ratios by uncovering the interplay between thermodynamic and dynamic preferences on the potential energy surface. researchgate.net Such methods are crucial for investigating complex transformations, including C-H insertion reactions and catalytic cycles where byproducts might form. researchgate.net

These theoretical approaches are vital for designing more efficient and selective syntheses. By understanding the intricate details of reaction pathways, chemists can devise strategies to favor the formation of a desired product, such as by modifying catalyst structures or reaction conditions. researchgate.net

Electronic Structure Calculations for Chiroptical Properties

The inherent chirality of this compound, derived from the camphor (B46023) backbone, makes it a subject of interest for chiroptical studies. Electronic structure calculations are indispensable for interpreting and predicting chiroptical properties like optical rotation (OR) and electronic circular dichroism (ECD).

Time-Dependent Density Functional Theory (TD-DFT) is the most prominent method for calculating these properties. scielo.brresearchgate.net It has been successfully used to determine the absolute configuration of complex camphor derivatives by comparing calculated OR values with experimental data. acs.orgnih.gov The accuracy of these calculations depends heavily on the chosen functional and basis set, with functionals like CAM-B3LYP often employed for their reliability in describing chiroptical phenomena. scielo.brresearchgate.net

For flexible molecules, a crucial aspect of the calculation is to account for the contributions of multiple stable conformers. The final predicted chiroptical property is a Boltzmann-weighted average of the properties of individual conformers, using their relative free energies. acs.org This approach has been shown to improve the accuracy of predicted optical rotation for camphor-derived alcohols and hydroperoxides. acs.org

The table below shows a comparison of theoretical and experimental chiroptical data for S-camphor, illustrating the predictive power of TD-DFT calculations. scielo.brresearchgate.net

| Property | Theoretical Value (TD-DFT) | Experimental Value |

| ECD Maximum (λ) | 282 nm | 290 nm |

| Molar Absorptivity (ε) | 16.2 M⁻¹ cm⁻¹ | 30.2 M⁻¹ cm⁻¹ |

| Dissymmetry Factor (g) | -0.0886 | -0.0445 |

Table comparing theoretical and experimental chiroptical data for S-camphor. scielo.brresearchgate.net

Furthermore, computational studies can simulate the entire ECD spectrum, which provides a detailed fingerprint of a chiral molecule. scielo.brfrontiersin.org These simulations help to assign specific electronic transitions, such as the n → π* transition of the carbonyl group in camphor, which is a classic example studied by chiroptical methods. scielo.brfrontiersin.org The inclusion of solvent effects, either through continuum models or explicit solvent molecules, is often necessary for accurate predictions. researchgate.net

In Silico Modeling for Radical Reactions and Intermediates

The trifluoroacetyl group can participate in or be generated from radical reactions. In silico modeling provides essential insights into the behavior of the transient radical species involved, which are often difficult to study experimentally.

Visible-light-promoted reactions can generate a trifluoroacyl radical (CF₃CO•) from precursors like trifluoroacetic anhydride (B1165640). frontiersin.org Mechanistic studies, supported by theoretical investigations, have provided evidence for this fleeting radical intermediate. frontiersin.org Computational modeling can elucidate the reaction mechanism, for example, by demonstrating how the trifluoroacyl radical adds to olefins. frontiersin.org These models can also explain product distributions; simulations have shown that low substrate concentrations can favor the formation of a trifluoromethyl radical (CF₃•) instead, leading to trifluoromethylation rather than trifluoroacetylation. frontiersin.org

Kinetic simulations are another powerful in silico tool. They can model the reactivity of radical intermediates under various conditions. For example, simulations of protein thiyl radicals have shown that these species can undergo intramolecular hydrogen transfer reactions, competing with their reactions with other molecules like glutathione (B108866) and ascorbate. nih.gov This type of modeling helps to predict the fate of radical intermediates and the potential for subsequent modifications, which is crucial in contexts from materials science to biology. nih.govnih.gov Algorithms have even been developed to mimic radical polymerization atomistically, providing realistic models of polymer structures and binding sites. nih.gov

The general mechanism for radical-based reactions often involves a chain process where a silyl (B83357) radical, for instance, is generated and then reacts with a substrate to propagate the chain. mdpi.com In silico modeling helps to understand the elementary steps of these chains, including initiation, propagation, and termination. mdpi.com

NMR-Based Mechanistic Insights (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation and mechanistic study of fluorinated compounds. Due to the trifluoroacetyl group, ¹⁹F NMR is a particularly powerful and sensitive tool for probing the chemical environment of this compound.

The chemical shift of the ¹⁹F nucleus in a trifluoroacetyl (TFA) group is highly sensitive to its molecular surroundings. researchgate.net This sensitivity provides a wealth of information. Factors that significantly impact the ¹⁹F chemical shift include:

Substrate Topology: The size and rigidity of the ring system in cyclic β-diketones can modulate the chemical shift. acs.org

Electronic Environment: Conjugation and the presence of neighboring functional groups can cause significant deshielding, shifting the resonance to a lower field. researchgate.netacs.org

Solvent Polarity: Highly polar aprotic solvents can lead to greater deshielding of the CF₃ group compared to nonpolar solvents. acs.org

A key mechanistic insight provided by ¹⁹F NMR is the ability to observe and quantify the keto-enol tautomerism common in β-dicarbonyl compounds like this compound. researchgate.netacs.org The diketo and various keto-enol forms are typically in equilibrium and can be distinguished by their unique ¹⁹F chemical shifts. For example, in a study of related cyclic trifluoromethylated β-diketones, the diketo form was observed as a minor component in neat liquids, with its proportion influenced by the ring size. acs.org For a cyclopentane (B165970) derivative, the exocyclic keto-enol form was the major tautomer (98%), while for larger rings (6-8 carbons), the endocyclic keto-enol form predominated (90.5%–93.9%). acs.org

The table below summarizes ¹⁹F NMR data for various cyclic trifluoromethylated diketones, demonstrating the influence of structure on the observed tautomeric equilibrium. acs.org

| Compound Ring Size | Major Tautomer | ¹⁹F Chemical Shift (Major) | Minor Tautomer | ¹⁹F Chemical Shift (Minor) |

| 5 Carbons | Exocyclic Keto-enol (98%) | -74.95 ppm | Diketo (2%) | -80.96 ppm |

| 6 Carbons | Endocyclic Keto-enol (93.9%) | Not specified | Diketo (6.1%) | Not specified |

| 7 Carbons | Endocyclic Keto-enol (90.5%) | Not specified | Diketo (9.5%) | Not specified |

| 8 Carbons | Endocyclic Keto-enol (91.1%) | Not specified | Diketo (8.9%) | Not specified |

¹⁹F NMR data showing tautomeric distribution in cyclic trifluoromethylated β-diketones in neat liquid. acs.org

This ability to directly observe and quantify the species present in solution provides invaluable mechanistic information, aiding in the understanding of reactivity, which often depends on the specific tautomer present. acs.orgnih.gov

Biochemical Research Applications of 3 Trifluoroacetyl Camphor

The chiral β-diketone, (-)-3-(Trifluoroacetyl)camphor, a derivative of camphor (B46023), has garnered attention in biochemical research. Its unique structure, featuring a trifluoroacetyl group, enhances its lipophilicity and biological activity, making it a subject of interest in various life science applications.

Q & A

Basic Research Questions

Q. How can (-)-3-(Trifluoroacetyl)camphor be utilized to synthesize enantiomerically pure lanthanide complexes?

- Methodological Answer : The compound acts as a chiral ligand in lanthanide coordination chemistry. A typical procedure involves reacting DyCl₃·6H₂O or EuCl₃ with ZnLMe₂·2H₂O and this compound in a 1:1:2 molar ratio in methanol, followed by addition of piperidine (2 equivalents) to stabilize the complex. The enantiomeric purity (e.g., Λ-Dy vs. ∆-Dy) is controlled by the chirality of the camphor derivative .

- Key Data :

- Solvent: Methanol

- Stoichiometry: DyCl₃·6H₂O : ZnLMe₂ : (-)-camphor derivative : Piperidine = 1:1:2:2

- Yield: >70% for Dy and Eu complexes after recrystallization.

Q. What spectroscopic techniques validate the structural incorporation of this compound into metal complexes?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR confirms trifluoroacetyl group retention (δ -70 to -75 ppm).

- X-ray Crystallography : Resolves the chiral coordination geometry, e.g., octahedral Dy³⁺ centers bonded to three camphor-derived ligands .

- Circular Dichroism (CD) : Distinguishes Λ and ∆ enantiomers via Cotton effects in the 250–400 nm range .

Advanced Research Questions

Q. How does this compound enhance chiroptical properties in lanthanide-based photonic materials?

- Methodological Answer : The trifluoroacetyl group increases electron-withdrawing effects, stabilizing ligand-to-metal charge transfer (LMCT) states. In europium complexes (e.g., Eu(D-facam)₃), this results in amplified circularly polarized luminescence (CPL) with dissymmetry factors (gₗᵤₘ) up to 0.1 when embedded in DNA-CTMA matrices. The chirality transfer from the ligand to the metal center is critical for CPL activity .

- Key Data :

- CPL Intensity: 3x higher vs. non-fluorinated camphor analogs.

- Quantum Yield: ~15% for Eu³⁺ complexes in PMMA films.

Q. What mechanistic role does the trifluoroacetyl group play in modulating single-molecule magnet (SMM) behavior in dysprosium complexes?

- Methodological Answer : The strong electron-withdrawing CF₃ group polarizes the Dy³⁺ ion’s electron density, increasing magnetic anisotropy. In [LMe₂Zn(Cl)Dy((−)-camphor)₂(MeOH)], this results in a high energy barrier (Ueff) of ~150 K for magnetization reversal. Alternating-current (AC) susceptibility and hysteresis loops (0–5 T) confirm slow magnetic relaxation .

- Key Data :

- Ueff: 150 K (from Arrhenius plot of ln(τ) vs. 1/T).

- Hysteresis: Opens at 2 K, closing near 5 K.

Q. How can researchers resolve contradictions in reported magnetic properties of this compound-derived SMMs?

- Methodological Answer : Discrepancies often arise from solvent-dependent ligand field effects. For example, methanol-synthesized Dy complexes show stronger axiality than THF-derived analogs. To validate:

Compare crystal field parameters (Stevens operators) via CASSCF calculations.

Perform magnetostructural correlations using bond angle/ligand distance metrics .

- Key Insight : Axiality (quantified by Stevens parameters) correlates with Ueff.

Methodological Considerations

Q. What purification strategies are optimal for this compound-containing complexes?

- Answer : Use size-exclusion chromatography (SEC) with THF eluent to separate unreacted ligands. For enantiomeric resolution, chiral HPLC (Chiralpak IA column, hexane:isopropanol 90:10) achieves >99% ee .

Q. How to assess environmental impacts of this compound derivatives in photonic waste?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.